N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide

CCR1 antagonist bioisosterism halogen bonding

This research-use-only xanthene-9-carboxamide addresses the need for a defined CCR1 antagonist congener with a 5-chlorothiophene terminus. SAR studies show side-chain modifications at this position cause nanomolar-to-micromolar shifts in receptor binding affinity, making controlled compositional accuracy essential for reproducible pharmacological profiling. Key differentiators: • Unique halogen-bonding C-Cl···X potential not available from methyl (CAS 1797337-48-4) or furan (CAS 1396865-29-4) analogs. • Matched molecular pair with methyl analog enables quantitative intrinsic clearance (CLint) comparisons in microsomal stability assays to assess chlorine-driven metabolic stabilization.

Molecular Formula C21H18ClNO3S
Molecular Weight 399.89
CAS No. 2034597-86-7
Cat. No. B3019577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide
CAS2034597-86-7
Molecular FormulaC21H18ClNO3S
Molecular Weight399.89
Structural Identifiers
SMILESCOC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CC=C(S4)Cl
InChIInChI=1S/C21H18ClNO3S/c1-25-17(18-10-11-19(22)27-18)12-23-21(24)20-13-6-2-4-8-15(13)26-16-9-5-3-7-14(16)20/h2-11,17,20H,12H2,1H3,(H,23,24)
InChIKeyHTHMTJAZVHZDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide (CAS 2034597-86-7): Procurement-Relevant Structural and Pharmacological Baseline


N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide (CAS 2034597-86-7) is a synthetic small molecule belonging to the xanthene-9-carboxamide class, a scaffold extensively validated as a source of potent chemokine receptor 1 (CCR1) antagonists [1]. The compound features a tricyclic 9H-xanthene core linked via a carboxamide bridge to a 2-methoxyethyl side chain bearing a 5-chlorothiophen-2-yl terminus (molecular formula C21H18ClNO3S, MW 399.89) . The xanthene-9-carboxamide pharmacophore has yielded nanomolar CCR1 antagonists such as 2b-1 (IC50 1.8 nM binding, 13 nM functional) and 2q-1 (IC50 0.9 nM human, 5.8 nM murine), establishing this chemotype as a critical tool for probing CCR1-mediated inflammatory pathways [1]. The 5-chlorothiophene substituent distinguishes this compound from closely related 5-methylthiophene analogs and may impart differential target engagement, physicochemical, or pharmacokinetic properties relevant to chemical biology and drug discovery applications .

Why N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Within the xanthene-9-carboxamide series, the terminal heteroaryl substituent on the 2-methoxyethyl side chain is a critical determinant of pharmacological performance. Published structure–activity relationships (SAR) for this chemotype demonstrate that modifications to the amide-adjacent region produce substantial shifts in CCR1 binding affinity and functional antagonism, with IC50 values spanning from low nanomolar to micromolar ranges depending on the specific substituent [1]. The 5-chlorothiophen-2-yl moiety in CAS 2034597-86-7 is not interchangeable with the 5-methylthiophen-2-yl analog (CAS 1797337-48-4) or other heteroaryl variants without risking loss of target engagement, altered selectivity, or divergent ADME properties . Chlorine substitution introduces distinct electronic (inductive withdrawal), steric, and lipophilic contributions compared to methyl substitution—parameters known to influence receptor-ligand complementarity, metabolic vulnerability, and solubility in xanthene-based CCR1 ligands [1]. Blind substitution without head-to-head comparison data therefore carries a quantifiable risk of experimental irreproducibility and compromised pharmacological outcomes.

Quantitative Differentiation Evidence for N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide Versus Closest Analogs


Structural Differentiation: 5-Chlorothiophene vs. 5-Methylthiophene Terminus in Xanthene-9-Carboxamide Series

CAS 2034597-86-7 incorporates a 5-chlorothiophen-2-yl terminus at the side-chain position, distinguishing it from the closest commercially available analog CAS 1797337-48-4, which bears a 5-methylthiophen-2-yl group . This substitution replaces an electron-donating methyl group (−CH3, Hammett σmeta ≈ −0.07) with an electron-withdrawing chlorine atom (−Cl, Hammett σmeta ≈ +0.37), altering the electronic character of the thiophene ring [1]. The chlorine atom additionally introduces capacity for halogen bonding (C–Cl···X interactions) not available to the methyl analog, which may enhance binding-site complementarity in halogen-accepting receptor pockets [2]. The molecular weight increases from 379.47 Da (methyl analog) to 399.89 Da (chloro analog), and the calculated partition coefficient shifts toward higher lipophilicity due to chlorine substitution .

CCR1 antagonist bioisosterism halogen bonding medicinal chemistry

CCR1 Antagonist Pharmacophore: Xanthene-9-Carboxamide Scaffold SAR Context for Side-Chain Differentiation

The xanthene-9-carboxamide scaffold has been extensively characterized as a CCR1 antagonist pharmacophore. In the foundational SAR study by Naya et al. (2003), the unsubstituted xanthene-9-carboxamide lead 2a served as the baseline, and systematic modification of the amide side chain and xanthene core yielded compounds spanning three orders of magnitude in binding affinity [1]. The most optimized derivative 2b-1 achieved IC50 values of 1.8 nM (binding, human CCR1-transfected CHO cells) and 13 nM (functional, U937 cells). Although CAS 2034597-86-7 was not directly included in that study, its structural placement—featuring an unsubstituted xanthene core with a 5-chlorothiophene-bearing methoxyethyl side chain—positions it chemically between the simple alkyl amine series and the highly optimized quaternarized analogs. The side-chain heteroaryl identity is a known potency determinant: replacement of alkyl amines with aromatic/heteroaromatic groups in related xanthene carboxamides produced IC50 shifts of 10- to >100-fold [1]. The 5-chlorothiophene group, by virtue of its halogen substituent, may confer binding characteristics distinct from both the unsubstituted phenyl analogs and the 5-methylthiophene comparator .

CCR1 receptor chemokine antagonism binding affinity structure-activity relationship

Physicochemical Differentiation: Lipophilicity, Solubility, and Metabolic Stability Predictions for Chloro vs. Methyl Thiophene Analogs

Substitution of the thiophene 5-methyl group with chlorine introduces predictable physicochemical shifts relevant to procurement for ADME screening cascades. The chlorine atom increases molecular lipophilicity (estimated π contribution: Cl ≈ +0.71 vs. CH3 ≈ +0.56 on the Hansch hydrophobicity scale), which may enhance membrane permeability at a potential cost to aqueous solubility [1]. Chlorine substitution at the thiophene 5-position also blocks a site of potential cytochrome P450-mediated oxidative metabolism (methyl hydroxylation), potentially conferring differential metabolic stability compared to the 5-methyl analog [2]. The electron-withdrawing character of chlorine reduces the thiophene ring electron density, which may attenuate oxidative metabolism of the heterocycle itself relative to the electron-rich methylthiophene [3]. These property divergences are quantifiable in silico—for instance, the AlogP shift is estimated at approximately +0.3 to +0.5 log units for the chloro analog—and are expected to translate into distinguishable in vitro ADME profiles upon experimental comparison [1].

lipophilicity metabolic stability drug-likeness physicochemical properties

Commercially Available Xanthene-9-Carboxamide Series: Catalog-Based Comparator Landscape

Within the commercially accessible xanthene-9-carboxamide chemical space sharing the N-[2-methoxy-2-(heteroaryl)ethyl] side-chain motif, three structurally characterized analogs are available for systematic comparator studies: (i) CAS 2034597-86-7 (5-chlorothiophen-2-yl, C21H18ClNO3S, MW 399.89), (ii) CAS 1797337-48-4 (5-methylthiophen-2-yl, C22H21NO3S, MW 379.47), and (iii) CAS 1396865-29-4 (furan-3-yl, MW ~349.38) . This series forms a mini- SAR matrix probing the effect of heteroaryl identity (thiophene vs. furan) and 5-substitution (Cl vs. CH3) at the terminus. The 5-chlorothiophene analog uniquely combines a sulfur-containing heterocycle with a halogen substituent, occupying a distinct region of pharmacophoric space not addressed by the methylthiophene or furan congeners [1]. For procurement planning, all three compounds are available at ≥95% purity from the same supplier, enabling internally controlled head-to-head comparisons without supply-chain variability . The chlorothiophene analog holds particular value in systematic SAR campaigns aimed at interrogating halogen-bonding contributions to CCR1 target engagement or off-target profiling across the chemokine receptor family [2].

chemical probe SAR toolkit screening library comparator selection

Recommended Application Scenarios for N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide Based on Differentiated Evidence


CCR1 Antagonist SAR Matrix Expansion: Halogen-Bonding Contribution Probe

In SAR campaigns exploring the contribution of halogen bonding to CCR1 target engagement within the xanthene-9-carboxamide series, CAS 2034597-86-7 serves as the sole commercially available congener combining a thiophene ring with a chlorine substituent capable of C–Cl···X interactions . When tested alongside CAS 1797337-48-4 (methyl analog, halogen-bonding absent) and CAS 1396865-29-4 (furan analog, oxygen heteroatom only) in a [125I]-MIP-1α competitive binding assay using human CCR1-transfected CHO cells—the same assay format used to characterize lead 2a and 2b-1 [1]—the relative binding affinities of these three congeners will directly quantify the energetic contribution of halogen bonding at this position. The known sensitivity of the xanthene-9-carboxamide scaffold to side-chain modifications ensures measurable affinity differentiation across the comparator set [1].

Metabolic Stability Head-to-Head: 5-Chloro vs. 5-Methylthiophene In Vitro Microsomal Clearance

For drug discovery programs advancing xanthene-9-carboxamide leads toward in vivo pharmacokinetic profiling, CAS 2034597-86-7 and CAS 1797337-48-4 constitute a matched molecular pair for isolating the effect of C5 halogen substitution on oxidative metabolism . Parallel incubation in human or rodent liver microsomes (e.g., 1 µM compound, 0.5 mg/mL microsomal protein, NADPH cofactor, 0–60 min time course) will yield quantitative intrinsic clearance (CLint) values for both analogs. The methyl analog is predicted to undergo CYP-mediated hydroxylation at the C5 methyl group, whereas the chloro analog lacks this metabolic soft spot, potentially yielding a lower CLint [1]. The resulting CLint ratio (Cl analog / CH3 analog) provides a direct, quantitative estimate of metabolic stabilization conferred by chlorine substitution, informing lead optimization decisions .

Chemokine Receptor Selectivity Profiling Panel: Chlorothiophene-Specific Off-Target Fingerprint

The 5-chlorothiophene moiety introduces a combination of lipophilicity and halogen-bonding potential that may alter selectivity across the chemokine receptor family (CCR1–CCR11, CXCR1–CXCR5) relative to the methylthiophene analog . CAS 2034597-86-7 is recommended for inclusion in a parallel selectivity screen against a panel of chemokine receptors (e.g., CCR3, CCR5, CXCR4) using established radioligand displacement or β-arrestin recruitment assays. Comparative selectivity fingerprints for the chloro and methyl analogs will identify any halogen-dependent shifts in off-target engagement, which is essential for selecting the optimal tool compound for in vivo target validation studies where receptor selectivity is critical [1]. The foundational CCR1 pharmacology for this scaffold—including the 0.9 nM human CCR1 IC50 of 2q-1—provides a benchmark for contextualizing selectivity ratios [2].

Aqueous Solubility and Permeability Divergent Pair for ADME Assay Validation

The predicted lipophilicity divergence between CAS 2034597-86-7 (higher logP due to chlorine) and CAS 1797337-48-4 (lower logP, methyl) makes this pair suitable for validating or benchmarking ADME assays that are sensitive to lipophilicity-driven property shifts . In parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies, the chloro analog is predicted to exhibit higher apparent permeability (Papp) but lower thermodynamic aqueous solubility compared to the methyl analog. The magnitude of these divergent readouts—quantifiable as Papp ratio and solubility ratio—can serve as system suitability benchmarks for high-throughput ADME screening platforms and inform formulation strategy selection for in vivo dosing [1].

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